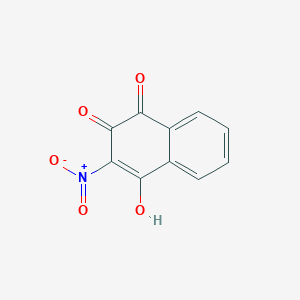
4-Iodobenzoic acid phenacyl ester
Overview
Description
4-Iodobenzoic acid phenacyl ester is an organic compound characterized by the presence of an iodine atom on the benzene ring and a phenacyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodobenzoic acid phenacyl ester typically involves the esterification of 4-iodobenzoic acid with phenacyl chloride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of optimized reaction conditions, such as precise temperature control and the use of high-purity reagents, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzoic acid phenacyl ester can undergo various chemical reactions, including:
Oxidation: The iodine atom on the benzene ring can be oxidized to form iodic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Iodic acid derivatives.
Reduction: 4-Iodobenzoic acid phenacyl alcohol.
Substitution: Amines or halides substituted at the iodine position.
Scientific Research Applications
4-Iodobenzoic acid phenacyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a fluorescent probe for imaging biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-iodobenzoic acid phenacyl ester exerts its effects depends on its specific application. For example, in drug development, the iodine atom may interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. The phenacyl ester group may enhance the compound's solubility and bioavailability.
Comparison with Similar Compounds
4-Iodobenzoic Acid: The parent compound without the phenacyl ester group.
Methyl 4-iodobenzoate: A methyl ester derivative of 4-iodobenzoic acid.
4-Bromobenzoic Acid Phenacyl Ester: A similar compound with a bromine atom instead of iodine.
Uniqueness: 4-Iodobenzoic acid phenacyl ester is unique due to the presence of the iodine atom, which imparts specific chemical and physical properties
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
phenacyl 4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOLQUAQSPKDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369372 | |
| Record name | ZINC01041863 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55153-29-2 | |
| Record name | ZINC01041863 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Dimethyl-8-phenyl-2,4,5,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B1656919.png)
![N-[(Z)-1-phenylbutan-2-ylideneamino]methanesulfonamide](/img/structure/B1656920.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B1656924.png)



![N'-[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B1656931.png)
![3-[(4-butoxybenzoyl)amino]propanoic Acid](/img/structure/B1656934.png)
![2-bromo-6-methoxy-4-[(E)-2-nitrobut-1-enyl]phenol](/img/structure/B1656935.png)
![[2-[(3-Nitrobenzoyl)amino]-2-oxoethyl] 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate](/img/structure/B1656936.png)


![[2-[4-(Difluoromethoxy)anilino]-2-oxoethyl] 2-benzo[e][1]benzofuran-1-ylacetate](/img/structure/B1656939.png)
![1-(azepan-1-yl)-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyethanone](/img/structure/B1656940.png)
